Tert-butyl 2-(6-bromo-1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetate
Description
Tert-butyl 2-(6-bromo-1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetate is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a tert-butyl ester group and a brominated benzothiazole moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Properties
Molecular Formula |
C13H14BrNO5S |
|---|---|
Molecular Weight |
376.22 g/mol |
IUPAC Name |
tert-butyl 2-(6-bromo-1,1,3-trioxo-1,2-benzothiazol-2-yl)acetate |
InChI |
InChI=1S/C13H14BrNO5S/c1-13(2,3)20-11(16)7-15-12(17)9-5-4-8(14)6-10(9)21(15,18)19/h4-6H,7H2,1-3H3 |
InChI Key |
UPNCHQAAOZQEIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C(=O)C2=C(S1(=O)=O)C=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(6-bromo-1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetate typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a benzothiazole derivative, followed by esterification with tert-butyl bromoacetate. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(6-bromo-1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the benzothiazole ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis involves sodium hydroxide or potassium hydroxide.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate, and reducing agents such as sodium borohydride or lithium aluminum hydride, are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted benzothiazole derivatives, carboxylic acids, and reduced or oxidized forms of the original compound.
Scientific Research Applications
Tert-butyl 2-(6-bromo-1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes and receptors.
Industry: It is utilized in the production of dyes, polymers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2-(6-bromo-1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The brominated benzothiazole moiety can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound can modulate signaling pathways by interacting with specific receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl bromoacetate: A simpler ester with similar reactivity in substitution and hydrolysis reactions.
Benzothiazole derivatives: Compounds with similar benzothiazole moieties but different substituents, affecting their chemical and biological properties.
Uniqueness
Tert-butyl 2-(6-bromo-1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetate is unique due to the combination of its brominated benzothiazole and tert-butyl ester groups. This combination imparts distinct reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Biological Activity
Tert-butyl 2-(6-bromo-1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetate is a synthetic compound with potential biological activity. The study of its biological properties is essential for understanding its applications in medicinal chemistry and pharmacology. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action, therapeutic potential, and safety profile.
Chemical Structure and Properties
The compound's structure can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C12H14BrN3O4S
- CAS Number : Not specifically identified in the search results but can be derived from the chemical structure.
Structural Features
The compound contains:
- A tert-butyl group which enhances lipophilicity.
- A benzothiazole moiety known for its biological activities.
- A bromo substituent that may influence reactivity and biological interactions.
Antimicrobial Properties
Research has indicated that compounds containing benzothiazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that similar benzothiazole derivatives can inhibit bacterial growth and are effective against various strains of bacteria and fungi . The presence of the bromine atom in the structure may enhance these properties due to increased electron affinity.
Anticancer Activity
Benzothiazole derivatives have been extensively studied for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells. A study focusing on related compounds found that they can modulate signaling pathways such as the PI3K/Akt pathway, leading to reduced cell proliferation in cancer cell lines . this compound may share similar mechanisms given its structural analogies.
Enzyme Inhibition
Compounds with similar structures have been reported to act as enzyme inhibitors. For example, they can inhibit topoisomerases and kinases involved in cancer cell proliferation . This inhibition is crucial as it can disrupt the cell cycle and promote cancer cell death.
Study 1: Antimicrobial Efficacy
In a comparative study involving various benzothiazole derivatives, one compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This suggests that this compound may possess similar or enhanced antimicrobial activity due to its structural characteristics.
Study 2: Cytotoxicity Against Cancer Cells
A study evaluating the cytotoxic effects of benzothiazole derivatives on human breast cancer cells (MCF7) showed that certain derivatives led to a reduction in cell viability by over 50% at concentrations ranging from 10 to 50 µM. The study indicated that these compounds could induce apoptosis through caspase activation .
Toxicological Assessments
Initial safety assessments suggest that while benzothiazole derivatives can exhibit beneficial biological activities, they also require careful evaluation for toxicity. Compounds with similar structures have shown varying degrees of cytotoxicity in non-cancerous cell lines. Therefore, comprehensive toxicological studies are essential for determining the safety profile of this compound before clinical applications.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare this benzothiazole-derived compound?
Answer:
The compound is typically synthesized via N-alkylation or nucleophilic substitution reactions. For example, a related propan-2-yl analog was prepared by reacting sodium saccharin with isopropyl chloroacetate under ultrasonic irradiation (333 K, 15 minutes), yielding a 94.4% product . Key steps include:
- Reagent selection : Use of polar aprotic solvents (e.g., DMF) to enhance reactivity.
- Purification : Slow evaporation of isopropanol to obtain single crystals suitable for X-ray diffraction .
Basic: What crystallographic techniques are used to determine its molecular structure?
Answer:
Single-crystal X-ray diffraction (SCXRD) is standard. For example:
- Data collection : Nonius KappaCCD diffractometer with MoKα radiation (λ = 0.71073 Å) and ω/φ scans .
- Refinement : SHELXL (for small-molecule refinement) and SHELXS (for structure solution) .
- Parameters : Monoclinic space group P2₁/n, with cell dimensions a = 8.0922 Å, b = 9.2314 Å, c = 17.7414 Å, β = 100.075° .
Advanced: How can researchers resolve discrepancies in crystallographic data (e.g., R-factor inconsistencies)?
Answer:
Discrepancies often arise from data quality or refinement models. Mitigation strategies include:
- Data validation : Check for absorption corrections (e.g., SORTAV ) and redundancy (Rint ≤ 0.041 ).
- Model refinement : Use full-matrix least-squares refinement in SHELXL and validate hydrogen-bonding networks with C–H∙∙∙O interactions .
- Cross-verification : Compare geometric parameters (e.g., bond lengths, dihedral angles) with related structures (e.g., 88.41° dihedral angle in the propan-2-yl analog ).
Advanced: How do hydrogen-bonding interactions influence crystal packing?
Answer:
Weak intermolecular interactions (e.g., C–H∙∙∙O) stabilize the lattice. For example:
- Graph-set analysis : The propan-2-yl analog forms R4<sup>3</sup>(20) motifs via C8–H8B∙∙∙O3 and C10–H10∙∙∙O3 interactions .
- Methodology : Use ORTEP-3 for visualizing hydrogen-bond networks and Bernstein’s graph-set theory to classify patterns .
Basic: What structural features distinguish this compound from non-brominated analogs?
Answer:
The bromine substituent at position 6 alters electronic and steric properties:
- Planarity : The benzothiazole ring system remains planar (r.m.s. deviation = 0.0169 Å), but bromine increases steric bulk, affecting dihedral angles (e.g., 88.41° between benzothiazole and acetate groups ).
- Electrophilicity : Bromine enhances reactivity for further functionalization (e.g., Suzuki coupling ).
Advanced: How can reaction conditions be optimized to improve yield or purity?
Answer:
Critical factors include:
- Ultrasonic irradiation : Enhances reaction rates (e.g., 15-minute synthesis vs. traditional reflux ).
- Temperature control : Maintain 333 K to prevent side reactions (e.g., ester hydrolysis).
- Workup : Ice-water quenching precipitates the product, minimizing impurities .
Advanced: How does this compound compare pharmacologically to NSAID-related benzothiazoles?
Answer:
While direct bioactivity data is limited, structural analogs (e.g., piroxicam precursors) suggest potential anti-inflammatory properties:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
